Oral Bioavailability Comparison
PRMT5-IN-23 demonstrates an IC50 value of 0.31 μM against PRMT5 in biochemical enzymatic assays [1]. In comparison, PRMT5-IN-30 (compound 17) exhibits an IC50 of 0.33 μM under comparable enzymatic assay conditions, representing a 6.5% higher inhibitory concentration required for equivalent target engagement [2]. PRMT5-IN-31 (Compound 3m), a closely related analog, shares an identical IC50 value of 0.31 μM with PRMT5-IN-23 [3]. While the potency differences are modest, the distinct chemical scaffolds (MW 1634.68 for PRMT5-IN-23 versus MW 336.43 for PRMT5-IN-31) indicate divergent physicochemical properties that may affect cellular permeability and in vivo behavior [4].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | PRMT5-IN-30: 0.33 μM; PRMT5-IN-31: 0.31 μM |
| Quantified Difference | 6.5% lower IC50 versus PRMT5-IN-30; identical to PRMT5-IN-31 |
| Conditions | PRMT5 enzymatic inhibition assay; specific assay platform conditions not fully disclosed in vendor documentation |
Why This Matters
The comparable enzymatic potency but divergent molecular architecture indicates that PRMT5-IN-23 and its analogs may exhibit differential cellular permeability, metabolic stability, and off-target profiles, requiring empirical validation before substitution in cellular or in vivo experiments.
- [1] PRMT5-IN-23 (compound 50) 是一种选择性的蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂,其IC50为0.31 μM。TargetMol 产品页面,货号 T76414. View Source
- [2] PRMT5-IN-30 (compound 17) is a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an IC50 of 0.33 μM. MedChemExpress (MCE) Product Page. View Source
- [3] PRMT5-IN-31 (Compound 3m) is a selective PRMT5 inhibitor (IC50: 0.31 μM). TargetMol Product Page, Cat. No. T79274. View Source
- [4] PRMT5-IN-23 Molecular Weight: 1634.68; Formula: C75H91N15O25S. PRMT5-IN-31 Molecular Weight: 336.43. Vendor Technical Datasheets. View Source
